molecular formula C14H20ClNO2 B12166468 1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B12166468
M. Wt: 269.77 g/mol
InChI Key: BCPYXVOLVSJFNW-UHFFFAOYSA-N
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Description

1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a synthetic organic compound characterized by the presence of a chloro-substituted phenoxy group, a pyrrolidine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with a pyrrolidine derivative under suitable conditions to introduce the pyrrolidine ring.

    Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C14H20ClNO2/c1-11-8-13(4-5-14(11)15)18-10-12(17)9-16-6-2-3-7-16/h4-5,8,12,17H,2-3,6-7,9-10H2,1H3

InChI Key

BCPYXVOLVSJFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCCC2)O)Cl

Origin of Product

United States

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